1-Amino-3-(dioctadecylamino)propan-2-OL
Description
1-Amino-3-(dioctadecylamino)propan-2-OL is a tertiary amino alcohol characterized by a central propan-2-ol backbone substituted with an amino group at position 1 and a dioctadecylamino group at position 2.
Properties
CAS No. |
561297-37-8 |
|---|---|
Molecular Formula |
C39H82N2O |
Molecular Weight |
595.1 g/mol |
IUPAC Name |
1-amino-3-(dioctadecylamino)propan-2-ol |
InChI |
InChI=1S/C39H82N2O/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-41(38-39(42)37-40)36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h39,42H,3-38,40H2,1-2H3 |
InChI Key |
BBVNOUGQUZEJQW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCN(CCCCCCCCCCCCCCCCCC)CC(CN)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Amino-3-(dioctadecylamino)propan-2-OL typically involves the reaction of 1,3-diaminopropane with octadecylamine under controlled conditions. The process generally includes:
Initial Reaction: The primary amine group of 1,3-diaminopropane reacts with octadecylamine in the presence of a suitable catalyst.
Purification: The resulting product is purified through techniques such as recrystallization or chromatography to obtain the desired compound with high purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for maximum yield. The use of continuous flow reactors can also be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-Amino-3-(dioctadecylamino)propan-2-OL can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form simpler amines or alcohols.
Substitution: The amino groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of substituted amines.
Scientific Research Applications
1-Amino-3-(dioctadecylamino)propan-2-OL has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in the synthesis of nanoparticles and other colloidal systems.
Biology: Employed in the study of membrane proteins and lipid interactions due to its amphiphilic nature.
Medicine: Investigated for its potential use in drug delivery systems, particularly in targeting hydrophobic drugs to specific sites in the body.
Industry: Utilized in the formulation of cosmetics and personal care products, where its amphiphilic properties enhance the stability and efficacy of emulsions.
Mechanism of Action
The mechanism of action of 1-Amino-3-(dioctadecylamino)propan-2-OL involves its interaction with both hydrophilic and hydrophobic environments. This dual affinity allows it to:
Form Micelles: In aqueous solutions, it can form micelles that encapsulate hydrophobic molecules, facilitating their solubilization and transport.
Membrane Interaction: It can integrate into lipid bilayers, affecting membrane fluidity and permeability. This property is particularly useful in drug delivery applications where membrane penetration is required.
Comparison with Similar Compounds
Key Observations :
- Lipophilicity: The dioctadecyl chains in the target compound likely result in significantly higher hydrophobicity compared to shorter alkyl chains (e.g., dodecyl in ) or aromatic/heterocyclic substituents (e.g., bromophenoxy in ).
- Steric Effects: The bulky dioctadecyl groups may reduce reactivity compared to smaller analogs like 3-(Diethylamino)-2,2-dimethyl-propan-1-ol .
Physical and Chemical Properties
Key Observations :
- The target compound’s long alkyl chains suggest a higher melting point and solid state at room temperature, contrasting with the liquid state of smaller analogs like 3-(Diethylamino)-2,2-dimethyl-propan-1-ol .
- Lower volatility and higher thermal stability are expected compared to compounds with shorter chains.
Key Observations :
- Smaller analogs like 3-(Diethylamino)-2,2-dimethyl-propan-1-ol exhibit moderate acute oral toxicity (LD₅₀ > 300 mg/kg) and eye irritation risks .
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